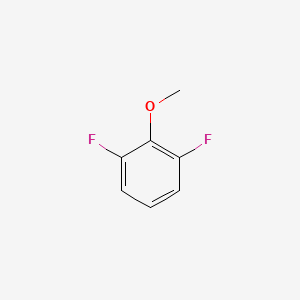

2,6-二氟苯甲醚

概述

描述

2,6-Difluoroanisole (DFA) is an organic compound with a molecular formula of C7H6F2O. It is a colorless, volatile liquid with a sweet, floral odor. DFA is a highly versatile compound with a wide range of applications in both scientific research and industrial synthesis. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block in the synthesis of pharmaceuticals, agrochemicals, and other useful chemicals.

科学研究应用

几何结构和构象

2,6-二氟苯甲醚的几何结构和构象一直是研究的课题,研究揭示了其分子结构的见解。Zarembo等人(2006年)利用气体电子衍射和量子化学计算研究了构象,发现2,6-二氟苯甲醚中的O-CH3键具有近垂直的取向,具有特定的热平均二面角(Zarembo et al., 2006)。

光反应性用于光亲和标记

2,6-二氟苯甲醚在光反应性领域表现出显著的潜力。Casado等人(1995年)探索了其在亲核试剂存在下的光反应性,表明其适用于生化光探针,特别是用于蛋白质中的光亲和标记试剂(Casado et al., 1995)。

光谱特征和反应性

对2,6-二氟苯甲醚的光谱特征和反应性进行了彻底的研究,重点是了解苯胺衍生物中氟取代的影响。Kose等人(2019年)进行了一项全面的研究,采用密度泛函理论(DFT)计算来分析其光谱特性和反应性特征(Kose et al., 2019)。

在药物设计中的作用

2,6-二氟苯甲醚已被研究用于药物设计。Xing等人(2015年)评估了其对理化和药代动力学性质的影响,发现氟化程度的不同显著影响这些性质。这项研究突显了2,6-二氟苯甲醚在药物的开发和优化中的潜力(Xing et al., 2015)。

安全和危害

作用机制

Target of Action

2,6-Difluoroanisole is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It serves as a building block for the production of various compounds with desired biological activities . The specific targets of 2,6-Difluoroanisole depend on the structures of these compounds .

Mode of Action

The mode of action of 2,6-Difluoroanisole is influenced by orbital interactions between oxygen electron lone pairs and benzene ring orbitals and steric repulsion . This leads to a perpendicular conformation of the molecule , which may affect its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 2,6-Difluoroanisole are dependent on the final compounds it helps synthesize . These compounds can have various biological activities, influencing different metabolic, regulatory, and signal transduction pathways .

Pharmacokinetics

Its physicochemical properties suggest that it has high gastrointestinal absorption and can permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of 2,6-Difluoroanisole’s action are largely dependent on the specific compounds it helps synthesize . It is known to be a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoroanisole. For instance, it should be stored in a well-ventilated place and kept tightly closed to prevent degradation . Additionally, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources due to its flammability .

生化分析

Biochemical Properties

2,6-Difluoroanisole plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the fluorine atoms in 2,6-Difluoroanisole can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the methoxy group can participate in hydrophobic interactions, further influencing the binding affinity and specificity of the compound .

Cellular Effects

2,6-Difluoroanisole has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound’s interaction with specific kinases can modulate phosphorylation events, thereby impacting downstream signaling cascades. These effects can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2,6-Difluoroanisole exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, 2,6-Difluoroanisole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Difluoroanisole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Difluoroanisole remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2,6-Difluoroanisole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant biological responses. High doses of 2,6-Difluoroanisole can result in toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

2,6-Difluoroanisole is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound’s metabolism can also influence its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, 2,6-Difluoroanisole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. These interactions can affect the localization and accumulation of 2,6-Difluoroanisole within specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 2,6-Difluoroanisole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2,6-Difluoroanisole may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. These localization patterns can determine the compound’s biological effects and its role in cellular metabolism .

属性

IUPAC Name |

1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBWAHRFIPQEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371687 | |

| Record name | 2,6-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

437-82-1 | |

| Record name | 1,3-Difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

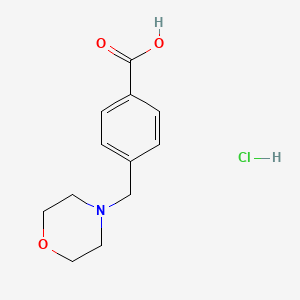

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can the rotational barrier in 2,6-Difluoroanisole be explained by a simple twofold model?

A2: While the observed 5J(C,C) coupling constants in 2,6-Difluoroanisole initially seem compatible with a twofold rotational barrier, the research suggests a more complex picture []. The authors propose that a fourfold component to the rotational barrier might also be present, even though it may be relatively small. This means that the energy of the molecule doesn't just depend on two symmetrical positions of the methoxy group but likely involves four energy minima as the group rotates. Further investigation beyond this study would be needed to fully characterize the rotational barrier and its contributing factors in 2,6-Difluoroanisole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)

![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)